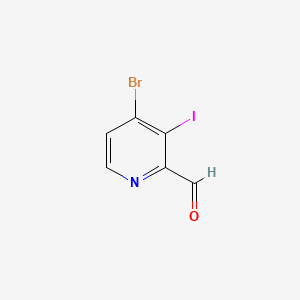![molecular formula C18H30BN3O6 B13686098 (R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13686098.png)
(R)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is a complex organic compound that features a boronic acid ester and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester typically involves multiple steps, including the protection of amino groups, esterification, and coupling reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc anhydride) to protect the amino group, followed by esterification using pinacol and boronic acid . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and productivity. The use of solid Brønsted acid catalysts can facilitate the deprotection of Boc groups, allowing for a streamlined synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Oxidation: The boronic acid ester can be oxidized to form boronic acids.
Reduction: The compound can be reduced using specific catalysts to yield alcohols.
Substitution: The pyrazole ring can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethylamine, and Noyori–Ikariya catalysts for reduction . Oxidation reactions may involve the use of hydrogen peroxide or other oxidizing agents.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in coupling reactions.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester involves its interaction with specific molecular targets. The boronic acid ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies . The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Boc-amino)-2-(Fmoc-amino)propionic acid: Another compound featuring Boc protection and used in peptide synthesis.
Fmoc-protected amino acids: Commonly used in solid-phase peptide synthesis and offer similar protective group strategies.
Uniqueness
(S)-1-[2-(Boc-amino)-3-methoxy-3-oxopropyl]-1H-pyrazole-4-boronic Acid Pinacol Ester is unique due to its combination of a boronic acid ester and a pyrazole ring, which provides distinct reactivity and binding properties. This makes it particularly valuable in the development of boron-containing drugs and advanced materials .
Properties
Molecular Formula |
C18H30BN3O6 |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanoate |
InChI |
InChI=1S/C18H30BN3O6/c1-16(2,3)26-15(24)21-13(14(23)25-8)11-22-10-12(9-20-22)19-27-17(4,5)18(6,7)28-19/h9-10,13H,11H2,1-8H3,(H,21,24) |
InChI Key |
VFNWIQZZHQXFKR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C(=O)OC)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


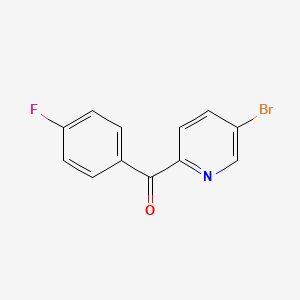
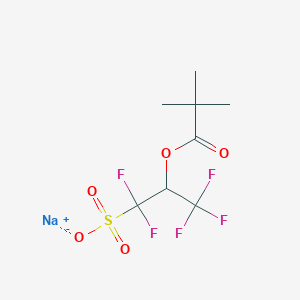



![1-[(1,3-Dimethyl-5-pyrazolyl)methyl]guanidine](/img/structure/B13686034.png)

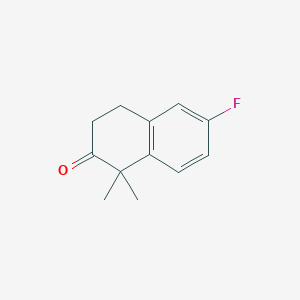
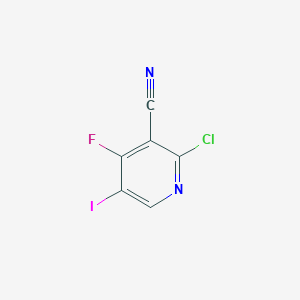

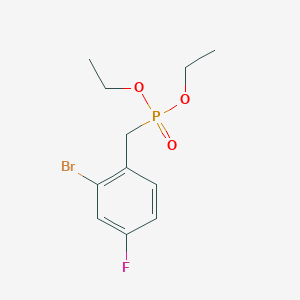
![6,8-Dichloro-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13686069.png)

